4-Nitrophenyl Chlorothioformate (CAS: 1132-69-0): A Technical Guide to Reactivity, Chemical Biology, and Synthetic Protocols
4-Nitrophenyl Chlorothioformate (CAS: 1132-69-0): A Technical Guide to Reactivity, Chemical Biology, and Synthetic Protocols
Executive Summary
4-Nitrophenyl chlorothioformate (CAS: 1132-69-0) is a highly reactive, bifunctional electrophile widely utilized in advanced organic synthesis and chemical biology. Characterized by its highly polarized thiocarbonyl core and a chromogenic leaving group, this reagent serves as a critical building block for synthesizing thiocarbamates, thioureas, and functionalized complex molecules (such as rapamycin analogs). Recently, it has emerged as a vital chemical probe for interrogating reactive sulfur species (RSS), specifically acting as a vehicle to study the conversion of hydrosulfide (HS⁻) into carbon disulfide (CS₂).
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven experimental protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Architecture
The utility of 4-nitrophenyl chlorothioformate stems from its precise molecular architecture. The combination of a chlorothioformate group (–C(=S)Cl) with a 4-nitrophenyl moiety creates a thermodynamically unstable, highly electrophilic center. The electron-withdrawing nitro group serves a dual purpose: it lowers the activation energy for nucleophilic attack by increasing the partial positive charge on the thiocarbonyl carbon, and it establishes an excellent leaving group (4-nitrophenolate, pKa ~7.15) that facilitates rapid substitution.
Quantitative Physicochemical Data
Data summarized for standard laboratory handling and comparative analysis.
| Property | Value / Specification |
| CAS Number | 1132-69-0 |
| IUPAC Name | O-(4-nitrophenyl) carbonochloridothioate |
| Molecular Formula | C₇H₄ClNO₃S |
| Molecular Weight | 217.63 g/mol |
| Density | 1.536 g/cm³ |
| Boiling Point | 323.1 °C at 760 mmHg |
| Refractive Index | 1.649 |
| Flash Point | 149.2 °C |
| Vapor Pressure | 0.000506 mmHg at 25 °C |
Mechanistic Reactivity: The Electrophilic Thiocarbonyl Core
Understanding the causality behind the reactivity of 4-nitrophenyl chlorothioformate is essential for optimizing synthetic yields and designing biological assays.
1. Complex Molecule Synthesis (Pharmaceuticals): In drug development, the reagent is used to install thiocarbamate linkages. For example, in the synthesis of C40-linked rapamycin analogs (mTOR inhibitors), the reagent reacts with primary or secondary amines under mild basic conditions. The high electrophilicity ensures complete conversion without requiring harsh temperatures that could degrade sensitive macrocycles [1].
2. Reactive Sulfur Species (RSS) Interrogation: In chemical biology, electrophilic thiocarbonates synthesized from this reagent are used to map H₂S signaling pathways. When exposed to hydrosulfide (HS⁻), the thiocarbonyl core undergoes rapid nucleophilic attack, leading to the cleavage of the 4-nitrophenolate leaving group and the subsequent release of carbon disulfide (CS₂) [2]. This specific reactivity allows researchers to track the biological crosstalk between gaseous transmitters.
Figure 1: Primary nucleophilic substitution pathways of 4-Nitrophenyl chlorothioformate.
Experimental Methodologies & Self-Validating Protocols
The following protocols are synthesized from peer-reviewed methodologies, emphasizing causality and self-validating control systems to ensure trustworthiness in empirical results.
Protocol A: Synthesis of O-Alkyl O-(4-Nitrophenyl) Thiocarbonates
Purpose: To generate functionalized thiocarbonates for downstream biological assays. The use of triethylamine (NEt₃) neutralizes the HCl byproduct, driving the reaction forward thermodynamically [2].
Step-by-Step Methodology:
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Preparation: In a flame-dried scintillation vial equipped with a magnetic stir bar, dissolve 4-nitrophenyl chlorothioformate (108.4 mg, 0.498 mmol) in 2.5 mL of anhydrous dichloromethane (CH₂Cl₂).
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Nucleophile Addition: Add the desired alcohol (e.g., 2,2,2-trifluoroethanol, 38 μL, 0.50 mmol) directly to the stirring solution at room temperature.
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Base Addition: Dropwise, add triethylamine (NEt₃) (70 μL, 0.50 mmol). Causality note: A mild exothermic reaction and immediate color change may occur as the HCl is neutralized into triethylammonium chloride.
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Monitoring: Stir for 5–10 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) until the complete consumption of the starting material is observed.
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Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography using a gradient of 2–20% ethyl acetate in hexanes to afford the pure thiocarbonate product.
Protocol B: Self-Validating Kinetic Assay for HS⁻ Reactivity
Purpose: To quantify the rate at which thiocarbonates react with HS⁻ to release CS₂. Trustworthiness: This protocol is a self-validating system . Because thiocarbonates are susceptible to spontaneous aqueous hydrolysis (which also releases 4-nitrophenolate), a parallel background hydrolysis control is mandatory. By subtracting the background rate from the NaSH-treated rate, the assay isolates the true nucleophilic kinetics of HS⁻, eliminating false positives from solvent-mediated degradation [2].
Step-by-Step Methodology:
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Substrate Preparation: Prepare a 25 μM solution of the synthesized O-(4-nitrophenyl) thiocarbonate in pH 7.4 Phosphate-Buffered Saline (PBS).
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Control Establishment (Background Hydrolysis): Transfer an aliquot to an air-tight screw-cap cuvette. Monitor the absorbance at 400 nm using a UV-Vis spectrophotometer to establish the baseline rate of spontaneous 4-nitrophenolate release.
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Experimental Initiation: To a second 25 μM substrate sample, add 40 equivalents of Sodium Hydrosulfide (NaSH) as the HS⁻ source.
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Kinetic Monitoring: Immediately monitor the absorbance at 400 nm. Calculate the initial reaction rate (M/s) of p-nitrophenolate formation.
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Data Validation: Compare the initial rate of the NaSH reaction against the background hydrolysis rate to determine the selectivity and specific reactivity of the electrophile toward hydrosulfide.
Figure 2: Self-validating UV-Vis kinetic assay workflow isolating specific HS⁻ reactivity.
Safety, Handling, and Quenching Procedures
4-Nitrophenyl chlorothioformate is highly moisture-sensitive and acutely toxic.
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Storage: Must be stored under an inert atmosphere (N₂ or Ar) at –20 °C to prevent degradation.
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Decomposition Hazards: Exposure to ambient moisture leads to hydrolysis, generating hydrogen chloride (HCl) gas and carbonyl sulfide (COS).
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Quenching Protocol: All reactions involving hydrosulfide salts and thiocarbonates must be quenched using an aqueous solution of zinc acetate, sodium citrate, and sodium hydroxide. This specific procedure converts volatile, toxic hydrosulfide and CS₂ byproducts into insoluble, highly stable zinc sulfide (ZnS), ensuring safe disposal [2].
References
- C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors. World Intellectual Property Organization (WIPO)
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Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. The Journal of Organic Chemistry, 2024.[Link]
